Arsenenous acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

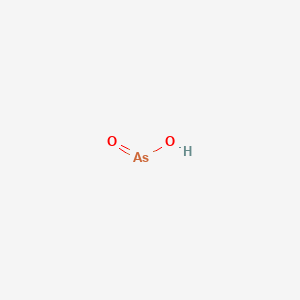

Arsenous acid, with the chemical formula , is a trivalent inorganic compound derived from arsenic trioxide. It exists primarily as a hydrolyzed form in aqueous solutions and is often referred to as arsenic trihydroxide or arsenite. This compound plays a significant role in the chemistry of arsenic and is characterized by its weak acidic properties, with a pK_a value of approximately 9.23, indicating its ability to dissociate in solution to form arsenite ions () .

Arsenous acid exhibits significant biological activity, primarily due to its toxicity and ability to interfere with cellular processes. It is known to inhibit various enzymes by forming stable complexes with thiol groups, thereby disrupting normal metabolic functions . Furthermore, it has been shown to play a role in resistance mechanisms against arsenate in certain microorganisms, where it catalyzes the reduction of arsenate to arsenite . The compound's toxicity is considerably higher than that of its pentavalent counterpart, arsenic acid .

Arsenous acid is typically synthesized through the hydrolysis of arsenic trioxide in water. This process involves dissolving arsenic trioxide in an acidic medium, which leads to the formation of arsenous acid in solution. Another method includes the reduction of arsenate salts using reducing agents such as zinc or iron under acidic conditions . The compound cannot be isolated in pure form as it tends to revert back to arsenic trioxide upon evaporation of its solutions.

Studies on the interactions of arsenous acid reveal its capacity to form complexes with thiols and other biomolecules. These interactions can lead to significant biological effects, including enzyme inhibition and cellular toxicity. Research indicates that these complexes may alter the functionality of proteins by modifying their active sites or disrupting their structural integrity . Furthermore, investigations into the transport mechanisms of arsenous acid within microbial cells have shown that specific transport systems are involved in extruding this toxic compound from cells, thereby conferring resistance .

Arsenous acid shares similarities with other inorganic arsenic compounds but possesses unique properties that differentiate it from them. Here are some comparable compounds:

| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |

|---|---|---|---|

| Arsenic Acid | +5 | Stronger oxidizing agent; forms stable salts | |

| Arsenite | +3 | Anionic form prevalent in aqueous solutions | |

| Dimethylarsinic Acid | +3 | Organic derivative; used in environmental studies | |

| Trimethylarsine | +3 | Volatile compound; associated with biological methylation |

Uniqueness of Arsenous Acid:

- Arsenous acid is primarily found in aqueous solutions and cannot be isolated as a solid.

- It exhibits distinct biochemical interactions that are not as pronounced in other forms of arsenic.

- Its role as a precursor for various organoarsenic compounds highlights its significance despite its toxicity.

Reactive Oxygen Species (ROS) Generation Pathways

Arsenous acid induces ROS via mitochondrial and enzymatic pathways. Mitochondrial complexes I and III in the electron transport chain are primary sites of superoxide anion (O₂⁻- ) production during arsenic exposure [1] [3]. This occurs as arsenous acid disrupts electron flow, leading to electron leakage and partial reduction of oxygen [1]. Concurrently, nicotine adenine dinucleotide phosphate (NADPH) oxidase activation contributes to extracellular O₂⁻- generation, which is converted to hydrogen peroxide (H₂O₂) by superoxide dismutase [1] [3]. Hydroxyl radicals (- OH) form via Fenton-like reactions involving H₂O₂ and transition metals [3].

Notably, ROS dynamics depend on exposure duration and concentration. Acute high-dose exposure (≥10 μM) increases ROS in cell lines like BEAS-2B bronchial epithelial cells, while chronic low-dose exposure (≤1 μM) paradoxically reduces ROS through sustained activation of nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant responses [1] [5]. This adaptation upregulates glutathione (GSH) synthesis and detoxification enzymes, creating redox homeostasis in transformed cells [5].

| ROS Type | Primary Generation Site | Key Enzymes Involved | Cellular Consequences |

|---|---|---|---|

| Superoxide (O₂⁻- ) | Mitochondrial ETC complexes | NADPH oxidase | DNA damage, lipid peroxidation |

| Hydrogen peroxide | Mitochondrial matrix | Superoxide dismutase | Protein oxidation, signaling |

| Hydroxyl radical | Cytoplasm/nucleus | Fenton reaction catalysts | Macromolecule degradation |

Mitochondrial Disruption and Energy Metabolism Interference

Arsenous acid uncouples oxidative phosphorylation by targeting multiple mitochondrial components:

- Membrane potential collapse: Reduces transmembrane potential by 8-fold in C2C12 myoblasts via inhibition of complexes II and IV, decreasing ATP production [2].

- Fatty acid β-oxidation impairment: Suppresses carnitine palmitoyltransferase 1B (CPT1B), the rate-limiting enzyme for fatty acid transport into mitochondria, disrupting lipid-derived energy generation in muscle cells [2].

- Phospholipid metabolism: Downregulates choline kinase beta (CHKB), reducing phosphatidylcholine synthesis critical for mitochondrial membrane integrity [2].

These effects shift cells toward glycolytic metabolism, mimicking the Warburg effect observed in cancer cells. Chronic exposure (75 ppb for 6 months) in BEAS-2B cells decreases oxygen consumption rate by 40% while increasing lactate production 3.5-fold, indicating reliance on anaerobic glycolysis [1] [2].

Arsenic-Thiol Interactions in Biological Systems

Arsenous acid’s affinity for sulfhydryl groups drives three key toxic interactions:

- Enzyme inhibition: Binds vicinal thiols in pyruvate dehydrogenase (PDH) and thioredoxin reductase, inactivating these critical enzymes [3] [4]. PDH inhibition reduces acetyl-CoA production, impairing the citric acid cycle [3].

- Glutathione depletion: Forms stable As(III)-glutathione complexes (As(GS)₃), decreasing cellular GSH pools by 40-60% in hepatocytes at 5 μM exposure [5]. This compromises antioxidant capacity, increasing susceptibility to oxidative damage [5].

- Transcriptional regulation: Binds cysteine residues in regulatory proteins like ArsR repressor (Cys-32, Cys-34, Cys-37), inducing conformational changes that derepress arsenic resistance operons in E. coli [4]. Mammalian analogs include Keap1 cysteine modifications that activate Nrf2-dependent gene expression [5].

Comparative Toxicity of Arsenic Species (As(III) vs. As(V))

The redox state determines arsenic’s biochemical targets:

| Parameter | As(III) (Arsenous Acid) | As(V) (Arsenic Acid) |

|---|---|---|

| Primary cellular entry | Aquaglyceroporins | Phosphate transporters |

| Metabolic activation | Not required | Reduction to As(III) via GST-Ω |

| Major molecular targets | Thiol-containing enzymes, mitochondrial proteins | ATP synthesis (phosphate analog) |

| ROS generation capacity | High (direct redox cycling) | Low (indirect via metabolic reduction) |

| DNA damage mechanism | Oxidative stress, repair inhibition | DNA strand breaks, aneuploidy |

As(III) exhibits 10-100x greater cytotoxicity than As(V) in cell models due to direct enzyme inhibition [1] [4]. However, As(V) indirectly damages DNA by replacing phosphate in nucleotides, causing mismatches during replication [1]. Both species activate stress-responsive transcription factors (NF-κB, AP-1), but As(III) preferentially induces metallothionein expression via metal-responsive elements [3] [5].

Other CAS

25666-20-0